molecular formula C25H20F3N3O4S B12024894 Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate CAS No. 617694-26-5

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Cat. No.: B12024894
CAS No.: 617694-26-5
M. Wt: 515.5 g/mol
InChI Key: NXHAFXXKDRQBSU-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate is a fused heterocyclic compound belonging to the thieno[2,3-b]pyridine family. Its structure features a thienopyridine core substituted with a 4-methoxyphenyl group at position 6, a trifluoromethyl group at position 4, and an ethyl benzoate ester linked via a carbonylamino bridge at position 2. The compound’s synthesis typically follows established protocols for thieno[2,3-b]pyridines, involving cyclization and functionalization steps .

Properties

CAS No.

617694-26-5

Molecular Formula

C25H20F3N3O4S

Molecular Weight

515.5 g/mol

IUPAC Name

ethyl 4-[[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20F3N3O4S/c1-3-35-24(33)14-4-8-15(9-5-14)30-22(32)21-20(29)19-17(25(26,27)28)12-18(31-23(19)36-21)13-6-10-16(34-2)11-7-13/h4-12H,3,29H2,1-2H3,(H,30,32)

InChI Key

NXHAFXXKDRQBSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Intermediate Formation

The thieno[2,3-b]pyridine core is constructed using a modified Gewald reaction , a two-step process that forms 2-aminothiophenes. As described in PMC studies, ketones or aldehydes react with elemental sulfur and cyanoacetates under basic conditions to yield 2-aminothiophene-3-carboxylates. For this compound, a substituted ketone precursor—likely 4-methoxyacetophenone —undergoes cyclocondensation with cyanoacetic acid ethyl ester and sulfur in the presence of morpholine or diethylamine. This forms the 2-aminothiophene intermediate, which is subsequently fused with a pyridine ring via thermal cyclization using formamide or ammonium acetate at 150–180°C.

Key Reaction Conditions:

StepReagents/ConditionsRole
Thiophene formation4-Methoxyacetophenone, cyanoacetic acid ethyl ester, S₈, morpholine, 80–100°CCyclocondensation
Pyridine annulationFormamide, 150–180°C, 6–8 hrRing fusion

Functionalization at Position 4: Trifluoromethylation

The introduction of the trifluoromethyl (-CF₃) group at position 4 is achieved via electrophilic substitution or cross-coupling . Patent EP2008654A1 describes the use of trifluoromethyl copper (I) complexes under Ullmann-type conditions, where the thieno[2,3-b]pyridine intermediate reacts with CF₃Cu in dimethylacetamide (DMAc) at 120°C. Alternatively, Langlois’ reagent (CF₃SO₂Na) in the presence of tert-butyl hydroperoxide (TBHP) and a copper catalyst enables radical trifluoromethylation.

Amino Group Introduction at Position 3

The 3-amino group is installed through nitro reduction or direct amination . A nitro precursor is first synthesized by nitrating the thieno[2,3-b]pyridine core using fuming nitric acid in sulfuric acid at 0–5°C. Catalytic hydrogenation with Pd/C or Raney Ni in ethanol then reduces the nitro group to an amine. Patent data emphasize the use of H₂ gas (1–3 atm) at room temperature for 12–24 hr to achieve >95% conversion.

Substituent Modification: 4-Methoxyphenyl Integration

Suzuki-Miyaura Coupling for Aryl Group Attachment

The 4-methoxyphenyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling . The thieno[2,3-b]pyridine intermediate, functionalized with a bromine or iodine atom at position 6, reacts with 4-methoxyphenylboronic acid under palladium catalysis. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–100°C, 12–24 hr

Yields exceed 80% when using microwave-assisted synthesis (150°C, 30 min), as noted in PMC studies.

Amide Bond Formation with Ethyl 4-Aminobenzoate

Carboxylic Acid Activation

The thieno[2,3-b]pyridine-2-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Reaction conditions involve refluxing in dichloromethane (DCM) or toluene for 2–4 hr, followed by solvent evaporation under vacuum.

Coupling with Ethyl 4-Aminobenzoate

The acyl chloride reacts with ethyl 4-aminobenzoate in the presence of a base such as triethylamine (TEA) or pyridine to form the amide bond. Solvents like DCM or THF are used at 0–25°C for 6–12 hr. VulcanChem reports yields of 70–85% after purification by column chromatography.

Final Esterification and Purification

Ethyl Ester Formation

While the benzoate ester is typically pre-formed in the starting material (ethyl 4-aminobenzoate), alternative routes may involve esterification of 4-aminobenzoic acid with ethanol using H₂SO₄ or DCC/DMAP as catalysts.

Purification Techniques

Crude product is purified via:

  • Silica gel chromatography (hexane/ethyl acetate gradient)

  • Recrystallization from ethanol/water mixtures

  • HPLC for analytical-grade material

Emerging Methodologies and Optimization

Microwave-Assisted Synthesis

PMC studies highlight microwave irradiation to accelerate key steps:

  • Cyclization time reduced from 8 hr to 20 min

  • Suzuki coupling yields improved to >90%

Flow Chemistry Approaches

Continuous flow systems enhance safety and reproducibility for:

  • Nitration (controlled exotherm)

  • Hydrogenation (H₂ gas handling)

Chemical Reactions Analysis

Ester Hydrolysis

  • Reaction : The ethyl ester group undergoes saponification under basic conditions (e.g., NaOH/EtOH) to yield the corresponding carboxylic acid.

    R COOEtNaOH EtOHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{NaOH EtOH}}\text{R COOH}+\text{EtOH}
  • Conditions : Reflux in aqueous ethanol with NaOH (1–2 M) for 4–6 hours .

  • Application : Used to generate water-soluble derivatives for pharmacological studies .

Amide Hydrolysis

  • Reaction : The amide linkage is resistant to mild hydrolysis but cleaved under strong acidic (HCl/H₂SO₄) or basic (LiAlH₄) conditions.

    R CONH R HCl conc R COOH+R NH2\text{R CONH R }\xrightarrow{\text{HCl conc }}\text{R COOH}+\text{R NH}_2
  • Conditions : Prolonged reflux in 6 M HCl (8–12 hours) .

Amino Group Reactivity

  • Acylation : The free amino group reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.

    R NH2+Cl CO R R NH CO R +HCl\text{R NH}_2+\text{Cl CO R }\rightarrow \text{R NH CO R }+\text{HCl}
  • Conditions : Room temperature in dry DCM with triethylamine .

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The electron-rich thieno[2,3-b]pyridine ring undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at the 5-position due to directing effects of the trifluoromethyl group .

Suzuki Coupling

  • Reaction : The brominated analog (if synthesized) participates in palladium-catalyzed coupling with aryl boronic acids.

    R Br+Ar B OH 2Pd PPh3 4R Ar+B OH 3\text{R Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{R Ar}+\text{B OH }_3
  • Conditions : DMF/H₂O, 80°C, 12 hours .

Heterocycle Formation

  • With Thiourea : Reacts with thiourea under basic conditions to form thiazole-fused derivatives .

  • With Hydrazines : Forms pyrazole analogs via cyclocondensation .

Reduction of Nitro Groups

  • Reaction : If nitro derivatives are synthesized, they reduce to amines using H₂/Pd-C or Fe/HCl.

    R NO2H2/Pd CR NH2\text{R NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{R NH}_2
  • Conditions : Ethanol, 50°C, 2–4 hours .

Mechanistic Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group stabilizes intermediates in nucleophilic substitution via inductive effects .

  • Steric Hindrance : Bulky substituents on the thieno[2,3-b]pyridine core slow down electrophilic reactions at the 5-position.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate have been evaluated for their anticancer properties. For instance, derivatives of thieno[2,3-b]pyridine have shown promising results as inhibitors of various cancer cell lines, particularly through their action on tyrosine kinases .
    • A study highlighted the synthesis of thieno[2,3-b]pyridine derivatives that exhibited significant antiproliferative effects against tumor cells, suggesting that modifications to this scaffold can enhance biological activity .
  • Anti-inflammatory Properties :
    • The compound's structure allows for potential anti-inflammatory applications. Similar compounds have been reported to inhibit inflammatory pathways effectively. For example, thieno[2,3-b]pyridine derivatives have been associated with reduced inflammation in murine models .
  • Antimicrobial Activity :
    • Research indicates that thieno[2,3-b]pyridine derivatives possess antimicrobial properties. This compound may exhibit similar effects due to its structural analogies with known antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and metabolic stability
Methoxy groupImproves solubility and bioavailability
Thieno[2,3-b]pyridine coreProvides a scaffold for interaction with biological targets

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized several thieno[2,3-b]pyridine derivatives and evaluated their biological activities against various cancer cell lines. The results demonstrated that subtle modifications in the structure could lead to significant changes in potency .
  • In Vivo Studies :
    • In vivo studies using murine models have shown that compounds based on the thieno[2,3-b]pyridine framework can reduce tumor growth and exhibit anti-inflammatory effects. These studies provide a foundation for further exploration of this compound in therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thieno[2,3-b]pyridine core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5, )

This analogue shares the thieno[2,3-b]pyridine core and 4-methoxyphenyl substituent but differs in key functional groups:

  • Substituents at Position 5 : Ethoxycarbonyl (vs. absent in the target compound).
  • Substituents at Position 6 : Methyl (vs. trifluoromethyl in the target compound).
  • Functional Group at Position 2 : Carboxamide (vs. ethyl benzoate ester).

Impact :

  • The ethyl benzoate ester improves lipophilicity, which may influence membrane permeability and bioavailability compared to the carboxamide .

Ethyl N-{4-Aryl-2-Cyano-5-Ethoxycarbonyl-6-Methylthieno[2,3-b]Pyridin-3-yl}-Methanimidates (6a,b, )

These derivatives feature cyano and ethoxycarbonyl groups at positions 2 and 5, respectively. The absence of a trifluoromethyl group reduces electron-withdrawing effects, which could lower stability under physiological conditions.

Furo[2,3-b]Pyridine Derivatives

Ethyl 3-Amino-6-(4-Bromophenyl)-4-(Trifluoromethyl)Furo[2,3-b]Pyridine-2-Carboxylate ()

This compound replaces the thieno (sulfur-containing) ring with a furo (oxygen-containing) ring, altering electronic properties:

  • Heteroatom in Core: Oxygen (furo) vs. sulfur (thieno).
  • Substituent at Position 6 : 4-Bromophenyl (vs. 4-methoxyphenyl).

Impact :

  • The furo ring’s lower polarizability compared to thieno may reduce intermolecular interactions in solid-state structures .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Core Structure Position 4 Position 6 Position 2 Molecular Weight (g/mol)
Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate Thieno[2,3-b]pyridine Trifluoromethyl 4-Methoxyphenyl Ethyl benzoate ester ~437 (estimated)*
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Methyl 4-Methoxyphenyl Carboxamide ~398 (estimated)
Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine Trifluoromethyl 4-Bromophenyl Ethyl carboxylate 429.19

Research Findings and Implications

Synthetic Flexibility: The target compound’s trifluoromethyl and ethyl benzoate groups demonstrate the adaptability of thieno[2,3-b]pyridine scaffolds for tuning electronic and steric properties .

Comparative Reactivity: The thieno core’s sulfur atom may facilitate stronger π-π stacking interactions compared to the furo analogue, which could influence crystallization or target binding .

Q & A

Basic Question: What multi-step synthetic routes are recommended for synthesizing Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thieno[2,3-b]pyridine core. Key steps include:

  • Step 1: Preparation of the 3-amino-thieno[2,3-b]pyridine scaffold via Biginelli-like cyclocondensation, using ethyl acetoacetate, thiourea derivatives, and substituted aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Introduction of the trifluoromethyl group at the 4-position via nucleophilic substitution or radical trifluoromethylation, often employing CuI or photoredox catalysts .
  • Step 3: Coupling the activated carbonyl (e.g., via CDI or chloroformate) with ethyl 4-aminobenzoate to form the final amide linkage. Purity is verified using HPLC (C18 column, acetonitrile/water gradient) .

Advanced Question: How can contradictions in NMR spectral data for structural confirmation be resolved?

Methodological Answer:
Discrepancies in 1H^1H-NMR signals (e.g., splitting patterns of aromatic protons or amine groups) often arise from dynamic effects or solvent interactions. Strategies include:

  • Variable Temperature (VT) NMR: To identify rotational barriers in the amide bond or thieno-pyridine ring .
  • 2D NMR (HSQC, HMBC): To assign coupling between the trifluoromethyl group and adjacent protons, resolving overlaps in the 6.5–8.5 ppm region .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Basic Question: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • FTIR: Confirm the presence of amide (C=O stretch at ~1650–1700 cm1^{-1}) and ester (C-O at ~1250 cm1^{-1}) groups .
  • LC-MS: Quantify purity (>95%) and verify molecular weight (e.g., [M+H]+^+ at m/z 518.1 using ESI+) .
  • X-ray Crystallography: Resolve steric effects of the 4-methoxyphenyl and trifluoromethyl groups, particularly if polymorphism is suspected .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogues by replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess electronic effects on target binding .
  • Trifluoromethyl Modifications: Test bioisosteres (e.g., CF3_3 → Cl or Br) to evaluate hydrophobicity and metabolic stability .
  • In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the amide and π-π stacking of the thieno-pyridine core .

Advanced Question: What strategies mitigate hydrolytic degradation of the ester and amide linkages under physiological conditions?

Methodological Answer:

  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester to slow esterase-mediated hydrolysis .
  • Pro-drug Approach: Replace the ethyl ester with a pivaloyloxymethyl (POM) group, which is cleaved intracellularly .
  • pH Stability Studies: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., benzoic acid derivatives) .

Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. The trifluoromethyl group enhances metabolic stability (t1/2_{1/2} > 6 h in liver microsomes) .
  • Solubility Optimization: COSMO-RS simulations to predict solubility in DMSO/water mixtures, guided by experimental validation via nephelometry .

Basic Question: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Reactive Intermediates: Use Schlenk lines for air-sensitive steps (e.g., trifluoromethylation) and maintain inert atmospheres (N2_2/Ar) .
  • Personal Protective Equipment (PPE): Nitrile gloves and safety goggles when handling acyl chlorides or toxic reagents (e.g., KMnO4_4) .
  • Waste Disposal: Quench reaction residues with 10% NaHCO3_3 before disposal to neutralize acidic byproducts .

Advanced Question: How can regioselectivity challenges in thieno-pyridine functionalization be addressed?

Methodological Answer:

  • Directing Groups: Install a temporary pyridyl directing group at the 2-position to steer electrophilic substitution (e.g., bromination) to the 6-position .
  • Microwave-Assisted Synthesis: Enhance regioselectivity in cyclization steps by optimizing temperature (80–120°C) and reaction time (10–30 min) .

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